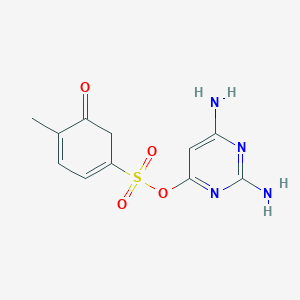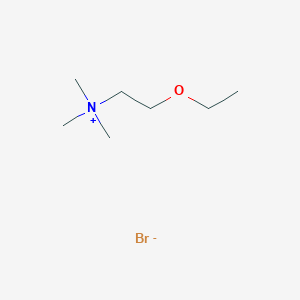
(5-Iodopyridin-3-yl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodopyridin-3-yl)methanediamine: is a chemical compound with the molecular formula C6H6IN3. It is a reagent commonly used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (5-Iodopyridin-3-yl)methanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Oxidizing Agents: Employed in oxidation reactions to increase the oxidation state of the compound.
Reducing Agents: Used in reduction reactions to decrease the oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-Iodopyridin-3-yl)methanediamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism by which (5-Iodopyridin-3-yl)methanediamine exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methanediamine group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior.
Comparación Con Compuestos Similares
(5-Bromopyridin-3-yl)methanediamine: Similar structure but with a bromine atom instead of iodine.
(5-Chloropyridin-3-yl)methanediamine: Contains a chlorine atom instead of iodine.
(5-Fluoropyridin-3-yl)methanediamine: Features a fluorine atom in place of iodine.
Uniqueness: The presence of the iodine atom in (5-Iodopyridin-3-yl)methanediamine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C6H6IN3 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
5-iodopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |
Clave InChI |
FGZRPXDOBNQYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1I)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)

![Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate](/img/structure/B13357281.png)

![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)

